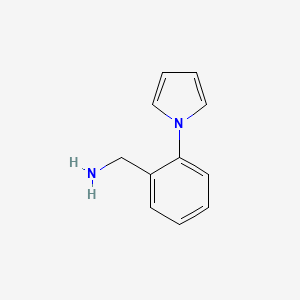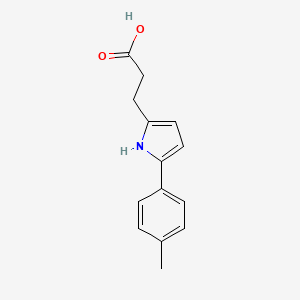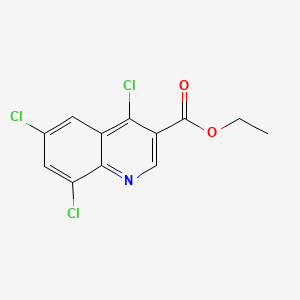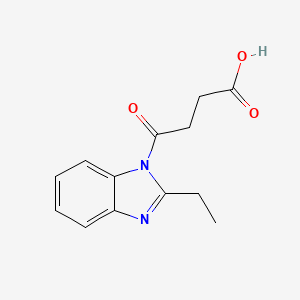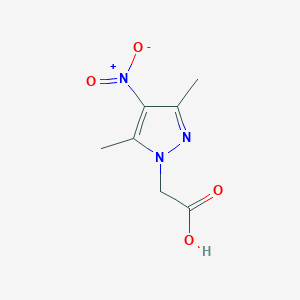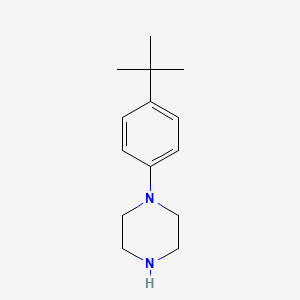
1-(4-tert-Butylphenyl)piperazine
概要
説明
The compound 1-(4-tert-Butylphenyl)piperazine is a derivative of piperazine featuring a tert-butylphenyl group. Piperazine derivatives are known for their biological activities and are often used as building blocks in pharmaceuticals. They are also used in the synthesis of various organic compounds, including those with potential as helix mimetics, serotonin antagonists, and antioxidants .
Synthesis Analysis
The synthesis of piperazine derivatives can involve various methods, including transition metal-catalyzed N-arylation, Mannich reactions, nucleophilic substitution reactions, and condensation reactions. For instance, 1,4-dipiperazino benzenes are synthesized using stepwise N-arylation of chiral piperazines . Another example is the synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine through Mannich reaction using p-t-butylphenol, paraformaldehyde, and piperazine . These methods demonstrate the versatility of piperazine chemistry in creating a wide array of functionalized compounds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed by techniques such as X-ray crystallography, FT-IR, NMR, and LCMS spectroscopy. X-ray crystallography reveals the geometrical arrangement of the molecules, which can resemble the orientation of key positions in a peptidic alpha-helix . The molecular structure is also analyzed using density functional theory (DFT) to compare with experimental data and to investigate molecular electrostatic potential and frontier molecular orbitals .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including aminoalkylation, oxidation, and amination. For example, the preparation of 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone] involves aminoalkylation by Mannich reaction followed by oxidation . The amination of 4-iodo-2-methyl-6-nitroaniline to produce tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is another example of the chemical transformations possible with piperazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting points, and crystal packing, are influenced by their molecular structure. The crystal packing can involve intermolecular interactions like hydrogen bonds and π-π stacking interactions, which contribute to the stability and shape of the crystalline architecture . The antibacterial, antifungal, and antioxidant activities of these compounds are also evaluated, with some showing moderate activity and potential as antioxidants .
科学的研究の応用
-
Pharmaceutical Science
- Application : The piperazine moiety, including 1-(4-tert-Butylphenyl)piperazine, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
- Methods of Application : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
- Results or Outcomes : The piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 were reviewed . The piperazine ring has been found to have an impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry .
-
Organic Chemistry
- Application : Piperazine and N-Boc piperazine and their simple derivatives such as 1-(4-tert-Butylphenyl)piperazine serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods of Application : These compounds are used in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Results or Outcomes : The use of these compounds as intermediates has facilitated the synthesis of a variety of novel organic compounds .
-
Material Science
- Application : “1-(4-tert-Butylphenyl)piperazine” has been used in the field of material science as a corrosion inhibitor .
- Methods of Application : The compound was evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution . The inhibitory performance of the molecule was investigated using weight loss (WL) and potentiodynamic polarization (PDP) approaches .
- Results or Outcomes : The inhibition efficacy was observed to rise with the increment of the concentration of the compound and diminish with growing temperature . The concept of the adsorption of the molecules on the surface of C-steel was used to explain the inhibitory behavior, which constitutes obstruction of charge and mass transfer, thereby protecting the C-steel against the offensive ions .
-
Chemical Synthesis
- Application : “1-(4-tert-Butylphenyl)piperazine” is a useful building block in chemical synthesis .
- Methods of Application : The compound is used in the synthesis of several novel organic compounds .
- Results or Outcomes : The use of these compounds as intermediates has facilitated the synthesis of a variety of novel organic compounds .
-
Corrosion Inhibitor
- Application : “1-(4-tert-Butylphenyl)piperazine” has been used as a corrosion inhibitor .
- Methods of Application : The compound was evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution . The inhibitory performance of the molecule was investigated using weight loss (WL) and potentiodynamic polarization (PDP) approaches .
- Results or Outcomes : The inhibition efficacy was observed to rise with the increment of the concentration of the compound and diminish with growing temperature . The concept of the adsorption of the molecules on the surface of C-steel was used to explain the inhibitory behavior, which constitutes obstruction of charge and mass transfer, thereby protecting the C-steel against the offensive ions .
-
Chemical Synthesis
- Application : “1-(4-tert-Butylphenyl)piperazine” is a useful building block in chemical synthesis .
- Methods of Application : The compound is used in the synthesis of several novel organic compounds .
- Results or Outcomes : The use of these compounds as intermediates has facilitated the synthesis of a variety of novel organic compounds .
特性
IUPAC Name |
1-(4-tert-butylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-14(2,3)12-4-6-13(7-5-12)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDMNUOREWSOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10987575 | |
| Record name | 1-(4-tert-Butylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butylphenyl)piperazine | |
CAS RN |
68104-61-0 | |
| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68104-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-tert-Butylphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068104610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-tert-Butylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-tert-butylphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

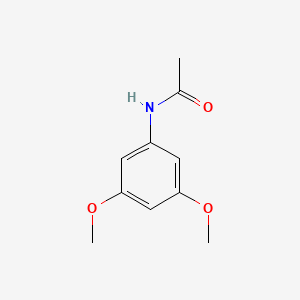

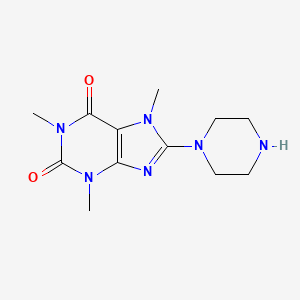
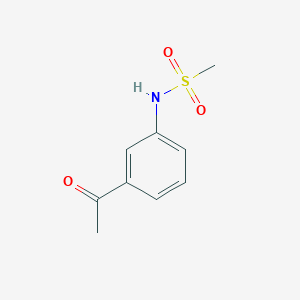
![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)
